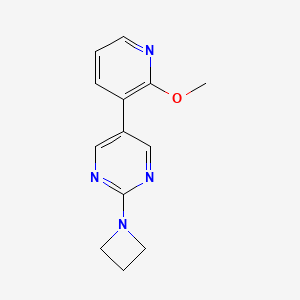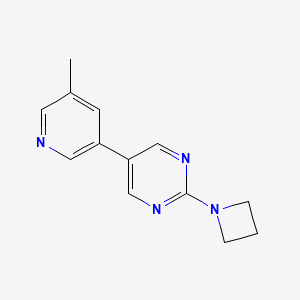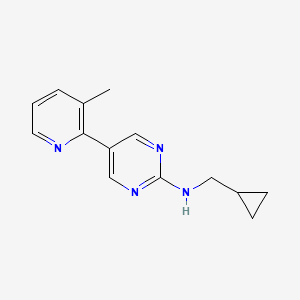
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine (2-AZP) is an organic compound with a structure consisting of a five-membered azetidine ring fused to a pyrimidine ring. It is a heterocyclic compound that has a variety of applications in medicinal and synthetic chemistry. 2-AZP has been studied extensively in recent years due to its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
Applications De Recherche Scientifique
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been studied extensively in recent years due to its potential use in pharmaceuticals, agrochemicals, and other industrial applications. In particular, it has been used in the synthesis of novel drugs for the treatment of cancer, diabetes, and other diseases. In addition, 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been used in the synthesis of agrochemicals, such as insecticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is not yet fully understood. However, it is believed to be involved in the binding of DNA and RNA molecules, which is believed to be responsible for its biological activity. Additionally, it is believed to be involved in the regulation of gene expression, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the expression of certain genes associated with cancer progression. Additionally, 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the expression of genes associated with inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine in lab experiments is its ability to bind to DNA and RNA molecules, which allows for the study of gene expression and the regulation of gene expression. Additionally, it is relatively easy to synthesize and is widely available. The main limitation of using 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine in lab experiments is its potential toxicity, which can be an issue when using high concentrations of the compound.
Orientations Futures
The future of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine research is promising, with potential applications in the fields of medicinal and synthetic chemistry. Possible future directions include the development of novel drugs for the treatment of cancer and other diseases, as well as the development of agrochemicals and other industrial applications. Additionally, further research into the mechanism of action of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to a better understanding of its potential therapeutic effects. Furthermore, further research into the biochemical and physiological effects of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to the development of new treatments for various diseases. Finally, further research into the synthesis of 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine may lead to improved methods for the production of the compound.
Méthodes De Synthèse
The most common method for synthesizing 2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine is the reaction of 2-amino-pyrimidine with an alkyl halide, such as bromoethane. This reaction produces an intermediate, which is then treated with a base to form the desired product. Other methods of synthesis include the reaction of an alkyl halide with an aldehyde, and the reaction of an alkyl halide with an amine.
Propriétés
IUPAC Name |
2-(azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-18-12-11(4-2-5-14-12)10-8-15-13(16-9-10)17-6-3-7-17/h2,4-5,8-9H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDSRHAUGSVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CN=C(N=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)-5-(2-methoxypyridin-3-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indole](/img/structure/B6441179.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6441184.png)
![6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441197.png)
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6441218.png)
![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)
![2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441231.png)
![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)
![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)
![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)


![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)